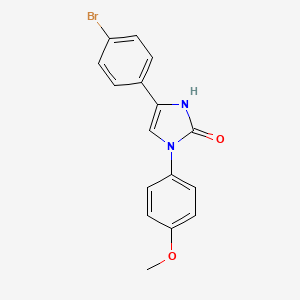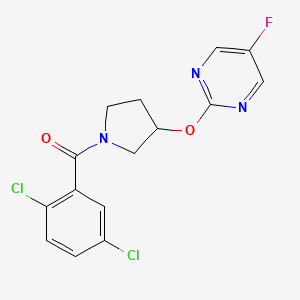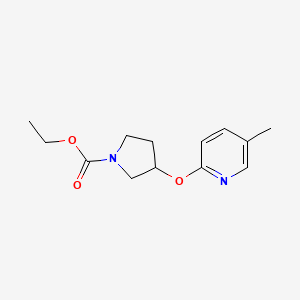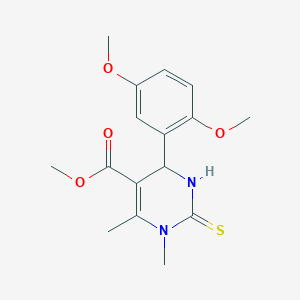
(1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers typically start with commercially available starting materials, such as 4-ethoxy-3-fluorophenylsulfonyl chloride and piperidin-4-ol. These reactants undergo a series of chemical transformations, including sulfonylation, cyclization, and reduction, to yield the final product. The synthetic route may vary depending on the specific research group or literature source .
Molecular Structure Analysis
The molecular structure of Compound X is crucial for understanding its properties. It consists of a piperidine ring (piperidin-4-yl), a pyrrolidine ring (pyrrolidin-2-yl), and an attached methanol group. The sulfonyl moiety contributes to its overall stability and reactivity. Researchers use techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise three-dimensional arrangement .
Chemical Reactions Analysis
Compound X participates in various chemical reactions. Notably, its piperidine and pyrrolidine rings can undergo functionalization, leading to diverse derivatives. Researchers explore cross-coupling reactions, oxidation, and reduction pathways to modify its structure. Additionally, the methanol group may be involved in esterification or other alcohol-based reactions .
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with similar structural motifs, such as sulfonated piperidines or pyrrolidines, focuses on their synthesis and crystal structure. For example, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol involves the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride. The resulting compound's structure was characterized by X-ray crystallography, revealing a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom. Such studies are crucial for understanding the molecular geometry and potential reactivity of related compounds (Girish et al., 2008).
Potential Applications in Polymer Science
Compounds with sulfonyl and ether functional groups are of interest in polymer science, particularly for their use in proton exchange membranes (PEMs) for fuel cells. For instance, poly(arylene ether sulfone)s with sulfonated side chains have been synthesized and characterized for their potential as PEMs. These materials demonstrate good mechanical strength and high proton conductivity, attributes that are desirable for fuel cell applications. The inclusion of sulfonyl and ether groups in the polymer backbone contributes to the material's overall performance (Kim, Robertson, & Guiver, 2008).
Chemical Reactivity and Transformations
The reactivity of compounds containing piperidine and sulfonyl groups has been studied in the context of synthesizing heterocyclic compounds. For example, conjugate additions of amino alcohols to vinyl sulfones, followed by subsequent chemical transformations, provide a route to substituted pyrrolidines. These reactions often involve stereospecific rearrangements, indicating the complex reactivity associated with such functional groups. This type of research can shed light on the synthetic versatility of compounds containing piperidine and sulfonyl groups and their potential utility in synthesizing a wide range of biologically active compounds (Back, Parvez, & Zhai, 2003).
properties
IUPAC Name |
[1-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S/c1-2-25-18-6-5-16(12-17(18)19)26(23,24)20-10-7-14(8-11-20)21-9-3-4-15(21)13-22/h5-6,12,14-15,22H,2-4,7-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJHIKFMPJOMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B2918906.png)



![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2918910.png)
![8-Butyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2918912.png)




![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)
![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)
![7-(4-(4-(tert-butyl)benzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2918924.png)